molecular formula C8H8N2 B1602589 3-(Methylamino)benzonitrile CAS No. 64910-52-7

3-(Methylamino)benzonitrile

Cat. No. B1602589
CAS RN: 64910-52-7
M. Wt: 132.16 g/mol
InChI Key: XLZUKBAAILMFSU-UHFFFAOYSA-N
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Description

3-(Methylamino)benzonitrile, also known as 3-Methylamino-benzonitrile or 3-methylanilinonitrile, is a synthetic organic compound with a molecular formula of C7H7N. It is a colorless liquid with a faint aromatic odor. 3-Methylamino-benzonitrile is used in the synthesis of various pharmaceuticals and industrial chemicals, as well as in research applications.

Scientific Research Applications

Montmorillonite Clay Catalysis

Montmorillonite K10 clay has been studied for its catalytic properties in the conversion of methyl benzoate and NH3 into benzonitrile and other compounds. This research highlights the potential of 3-(Methylamino)benzonitrile in catalytic processes, particularly in the formation of benzonitrile (Wali et al., 1998).

Fluorescence Studies

The study of 4-(methylamino)benzonitrile and its derivatives has provided insights into the fluorescence behavior of these compounds, particularly the dual fluorescence exhibited by some derivatives. This research is significant in understanding the photophysical properties of 3-(Methylamino)benzonitrile (Rotkiewicz & Rettig, 1992).

Synthesis of Organic Compounds

The compound has been utilized in the synthesis of various organic molecules, such as 4-amino-1,2-dihydro-3-quinolinecarboxylates. This indicates its utility in complex organic synthesis processes (Kobayashi et al., 1997).

Electrochemical Properties

Research on ferrocene derivatives containing (methylamino)benzonitrile has revealed insights into their electrochemical behavior. This is pertinent in the development of materials with specific redox properties (Boubekri Chérifa et al., 2015).

Solar Cell Applications

The use of benzonitrile-based electrolytes in dye-sensitized solar cells (DSSCs) has been explored, demonstrating the potential of 3-(Methylamino)benzonitrile in enhancing the stability and efficiency of these cells (Latini et al., 2014).

properties

IUPAC Name

3-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZUKBAAILMFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591012
Record name 3-(Methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)benzonitrile

CAS RN

64910-52-7
Record name 3-(Methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylamino)benzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To methanol (45 ml) is added CH3ONa (4.05 g, 75 mmol, 0.5 eq), and to this solution is dropwise added a solution of 3-aminobenzonitrile (17.70 g, 150 mmol, 1.0 eq) in methanol (60 ml). The mixture is stirred for 0.5 h. Then the reaction mixture is poured into a solution of polyformaldehyde (6.30 g, 210 mmol, 1.4 eq) in methanol (90 ml). After stirring at room temperature for 5.0 h, NaBH4 (content 96%) (6.00 g, 150 mmol, 1.0 eq) is added in portions. The mixture is stirred at room temperature for 10 min, and then is refluxed at elevated temperature for 10 min. The reaction mixture is cooled under ice-water bath, and added with 10% NaOH (aq) (90 ml) and stirred for 5 min. Methanol is removed under reduced pressure, and the left aqueous solution is extracted with ethyl acetate (150 ml*2). The organic phases are combined, washed with saturated brine twice, dried over anhydrous sodium sulfate, and concentrated to yield 21.89 g of brown oily crude product. The crude product is purified by neutral alumina column chromatography (eluent: petroleum ether/CH2Cl2=2/1) to give a light yellow oily pure product (17.34 g, yield: 87.6%).
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
polyformaldehyde
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
Quantity
4.05 g
Type
reactant
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SW Row, TY Chae, KS Yoo, SD Lee… - … Canadian Journal of …, 2007 - Wiley Online Library
… In this reaction, 3-Methylamino benzonitrile (3-MAB) was identified as a main by-product as … Moreover, the formation of Benzylamine and 3-Methylamino benzonitrile is due to the …
Number of citations: 13 onlinelibrary.wiley.com
SI Druzhinin, SR Dubbaka, P Knochel… - The Journal of …, 2008 - ACS Publications
The newly synthesized aminobenzonitriles with two bulky amino substituents 4-(di-tert-butylamino)benzonitrile (DTABN) and 3-(di-tert-butylamino)benzonitrile (mDTABN) have strongly …
Number of citations: 31 pubs.acs.org
T Uno, Y Kawai, S Yamashita, H Oshiumi… - Journal of Medicinal …, 2018 - ACS Publications
… 38 was carried out in the presence of copper(II) acetate (Cu(OAc) 2 ), methylboronic acid, and pyridine in 1,4-dioxane at 120 C for 2 h (57) to obtain 3-methylamino benzonitrile 39 (38%)…
Number of citations: 37 pubs.acs.org
N Perin, L Hok, A Beč, L Persoons, E Vanstreels… - European Journal of …, 2021 - Elsevier
We present the design, synthesis and biological activity of novel N-substituted benzimidazole based acrylonitriles as potential tubulin polymerization inhibitors. Their synthesis was …
Number of citations: 24 www.sciencedirect.com
T Wang - 2022 - archiv.ub.uni-heidelberg.de
The thesis is focused on hydroxylamine-mediated direct arene CH amination and CC amination from benzyl alcohols, alkylarenes, styrenes and benzyl ethers/esters, which are used for …
Number of citations: 3 archiv.ub.uni-heidelberg.de
S Depauw, M Lambert, S Jambon, A Paul… - Journal of medicinal …, 2019 - ACS Publications
Most transcription factors were for a long time considered as undruggable targets because of the absence of binding pockets for direct targeting. HOXA9, implicated in acute myeloid …
Number of citations: 32 pubs.acs.org
A Beč, M Mioč, B Bertoša, M Kos… - Journal of Enzyme …, 2022 - Taylor & Francis
As a result of our previous research focussed on benzimidazoles, herein we present design, synthesis, QSAR analysis and biological activity of novel N-substituted benzimidazole …
Number of citations: 1 www.tandfonline.com
WF Tear, S Bag, R Diaz-Gonzalez… - Journal of Medicinal …, 2019 - ACS Publications
From a high-throughput screen of 42 444 known human kinases inhibitors, a pyrazolo[1,5-b]pyridazine scaffold was identified to begin optimization for the treatment of human African …
Number of citations: 13 pubs.acs.org
OI Alwassil - 2015 - search.proquest.com
α7 Neuronal nicotinic acetylcholine receptors are one of two major classes of receptors responsible for cholinergic neurotransmission in the central nervous system. The existence of α7 …
Number of citations: 1 search.proquest.com
W Gao - 2019 - theses.lib.polyu.edu.hk
Antibacterial resistance has become a new global threat for public health, due to the lack of effective strategies to solve it. For example, methicillin-resistantS. aureus (MRSA) which is …
Number of citations: 2 theses.lib.polyu.edu.hk

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